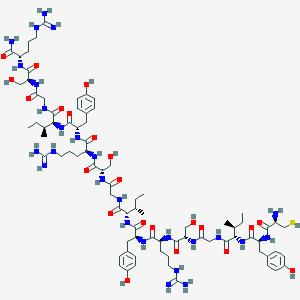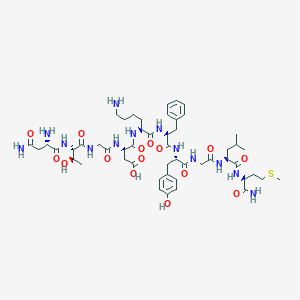
Ethyl 4-aminopyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-aminopyrimidine-5-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many biologically active molecules, including drugs and agrochemicals. The ethyl ester group at the 5-position and the amino group at the 4-position allow for further functionalization and incorporation into more complex molecular architectures.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization reactions and the use of amino esters as starting materials. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization . Similarly, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates were reacted with chloropyrimidine to yield isoxazolones with pyrimidine rings, which could be rearranged to imidazopyrimidine derivatives . These methods demonstrate the versatility of ethyl ester-substituted pyrimidines in heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and reactivity. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involved an abnormal Beckmann rearrangement, followed by reactions leading to pyrazolopyrimidine derivatives . Additionally, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions, showcasing the reactivity of the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-aminopyrimidine-5-carboxylate derivatives are influenced by their substituents. For instance, the introduction of sulfonyl groups into ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives affected their antioxidant activity, as evaluated by various assays . The solubility, melting points, and stability of these compounds can vary significantly, impacting their suitability for different applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Ethyl 4-aminopyrimidine-5-carboxylate is used in the synthesis of various antimicrobial agents. For instance, it is involved in the formation of mercapto- and aminopyrimidine derivatives showing potential against pathogenic micro-organisms. This includes the synthesis of compounds like thioethers and α, β-unsaturated ketones which have demonstrated in vitro antimicrobial activity (El-kerdawy et al., 1990).
Development of Potent CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, a derivative of Ethyl 4-aminopyrimidine-5-carboxylate, has been effectively synthesized for the development of potent CK2 inhibitors. This synthesis process, involving the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, highlights the compound's potential in pharmacological applications (Regan et al., 2012).
Formation of Pyrido[2,3-d]pyrimidin-7(8H)-ones
Ethyl 4-aminopyrimidine-5-carboxylate derivatives have been used to form 6-acylpyrido[2, 3-d]pyrimidin-7(8H)-ones. These derivatives, formed through the heating of the compound with ethyl acetoacetate and other compounds, demonstrate the adaptability of ethyl 4-aminopyrimidine-5-carboxylate in creating various heterocyclic compounds (Komkov et al., 2005).
Synthesis of Novel Pyrimido[1,2-a]pyrimidines
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, related to Ethyl 4-aminopyrimidine-5-carboxylate, have been utilized in the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This method represents an advancement in the field of heterocyclic chemistry and demonstrates the compound’s potential in creating diverse molecular structures (Eynde et al., 2001).
HIV-1 Protease Inhibitor Development
In a study, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine- 5-carboxylate), a derivative of Ethyl 4-aminopyrimidine-5-carboxylate, was synthesized and evaluated for its potential as an HIV-1 protease inhibitor. This highlights the compound's significance in the development of treatments for viral infections (Pekparlak et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-aminopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJDIJXFWRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498958 | |
| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopyrimidine-5-carboxylate | |
CAS RN |
65195-35-9 | |
| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)